molecular formula C19H31IN2 B14704233 1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide CAS No. 21602-29-9

1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide

Cat. No.: B14704233
CAS No.: 21602-29-9
M. Wt: 414.4 g/mol
InChI Key: SIDPGRYHNJKNQZ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is used in various scientific research applications due to its specific action on ganglia and adrenal medullary tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide typically involves the reaction of 4-methyl-1-phenylcyclohexylamine with 1,1-dimethylpiperazine in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is used in various scientific research fields:

Mechanism of Action

The compound acts as a non-selective nicotinic acetylcholine receptor agonist. It stimulates sympathetic ganglia and adrenal medullary tissue, leading to the release of neurotransmitters such as acetylcholine. This action is mediated through the binding of the compound to nicotinic acetylcholine receptors, which are ion channels that, when activated, allow the influx of cations like sodium and calcium, leading to cellular depolarization and subsequent physiological effects .

Properties

CAS No.

21602-29-9

Molecular Formula

C19H31IN2

Molecular Weight

414.4 g/mol

IUPAC Name

iodomethane;1-methyl-4-(4-methyl-1-phenylcyclohexyl)piperazine

InChI

InChI=1S/C18H28N2.CH3I/c1-16-8-10-18(11-9-16,17-6-4-3-5-7-17)20-14-12-19(2)13-15-20;1-2/h3-7,16H,8-15H2,1-2H3;1H3

InChI Key

SIDPGRYHNJKNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.CI

Origin of Product

United States

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